molecular formula C12H8N4O4 B14199764 (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene CAS No. 918822-14-7

(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene

Cat. No.: B14199764
CAS No.: 918822-14-7
M. Wt: 272.22 g/mol
InChI Key: FGJJPXVVKYYHSE-UHFFFAOYSA-N
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Description

(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 2,6-dinitrophenyl group and a phenyl group. This compound is notable for its vibrant color and is often used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene typically involves the reaction of 2,6-dinitroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired diazene compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions typically yield amines or hydrazines.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, amines, hydrazines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and proteins. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme kinetics and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine
  • 2,4-Dinitrophenylhydrazine
  • 2,6-Dinitroaniline

Uniqueness

(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Unlike other similar compounds, it has a balanced combination of electron-withdrawing nitro groups and the diazene linkage, making it particularly useful in various chemical and biological applications .

Properties

CAS No.

918822-14-7

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

(2,6-dinitrophenyl)-phenyldiazene

InChI

InChI=1S/C12H8N4O4/c17-15(18)10-7-4-8-11(16(19)20)12(10)14-13-9-5-2-1-3-6-9/h1-8H

InChI Key

FGJJPXVVKYYHSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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